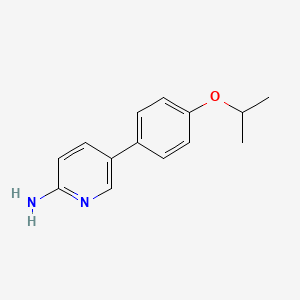

5-(4-Isopropoxyphenyl)pyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-propan-2-yloxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10(2)17-13-6-3-11(4-7-13)12-5-8-14(15)16-9-12/h3-10H,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERWKAIDFSZAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648055 | |

| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044239-22-6 | |

| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Isopropoxyphenyl Pyridin 2 Amine and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Approaches for 5-Arylpyridine Construction

The construction of the 5-arylpyridine skeleton is most effectively achieved through cross-coupling reactions, which form a carbon-carbon (C-C) bond between the pyridine (B92270) ring and the aryl substituent, and a carbon-nitrogen (C-N) bond to install the amino group.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds. nih.gov In the context of synthesizing 5-(4-isopropoxyphenyl)pyridin-2-amine, this reaction typically involves the palladium-catalyzed coupling of a 5-halopyridine derivative (e.g., 5-bromo-2-aminopyridine) with a corresponding arylboronic acid or its ester derivative (e.g., (4-isopropoxyphenyl)boronic acid).

The reaction's success and efficiency are highly dependent on the choice of catalyst, ligand, and base. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to handle even challenging substrates like heteroaryl halides. nih.gov For instance, the coupling of 2-pyridyl nucleophiles, which can be difficult, has been achieved with high efficiency using specialized ligands and conditions. nih.gov The use of potassium trifluoroborate salts in place of boronic acids can also be advantageous in certain protocols. nih.gov

Key components of these strategies include:

Palladium Precatalysts : Sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand adducts are commonly used. nih.govnih.govresearchgate.net

Phosphine Ligands : Ligands such as SPhos, XPhos, and N-diphenylphosphanyl-2-aminopyridine are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.govresearchgate.net

Bases : An inorganic base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid component. nih.govnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to 5-arylpyridine synthesis.

| Pyridine Substrate | Boron Reagent | Catalyst System (Pd Source / Ligand) | Base | Solvent | Outcome | Citation |

|---|---|---|---|---|---|---|

| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / (none specified) | K₂CO₃ | 1,4-Dioxane/Water | Successful C-2 arylation, demonstrating the fundamental C-C bond formation on a pyridine-like system. | nih.gov |

| Aryl Halides (General) | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Toluene/Water | Good to excellent yields for coupling with various aryl chlorides, highlighting the efficacy of modern ligands. | nih.gov |

| Aryl Chlorides | Arylboronic acids | (L1)PdCl₂ (L1 = N-diphenylphosphanyl-2-aminopyridine) | K₃PO₄ | Dioxane | Effective coupling of unreactive aryl chlorides, showing the utility of specialized catalyst adducts. | researchgate.net |

| Aryl Bromides | 2-Pyridylboronates | Pd₂(dba)₃ / phosphite (B83602) or phosphine oxide ligands | KF | Dioxane | An efficient method developed specifically for challenging 2-pyridyl nucleophiles. | nih.gov |

The introduction of the 2-amino group onto a pre-arylated pyridine ring (e.g., 5-aryl-2-halopyridine) is commonly achieved via palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination. nbu.ac.in This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. nih.gov

A significant challenge has been the use of ammonia (B1221849) or its equivalents as the nitrogen source. Recent advancements have led to protocols that can utilize convenient and inexpensive sources like aqueous ammonia or ammonium (B1175870) salts, which were previously problematic due to catalyst inhibition and competing side reactions. nih.govorganic-chemistry.org The development of specialized ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been instrumental in suppressing the formation of undesired diarylamine and phenol (B47542) byproducts. nih.gov

Key features of these protocols include:

Ammonia Source : Gaseous ammonia, aqueous ammonia, or ammonium salts like (NH₄)₂SO₄ can be used. organic-chemistry.org

Catalyst System : Palladium sources (e.g., Pd-G3 precatalyst, Pd₂(dba)₃) are paired with highly effective ligands like KPhos, BrettPhos, or RuPhos. nih.govnih.gov

Base : While strong bases like NaOt-Bu are common, weaker bases such as Cs₂CO₃ or even hydroxide (B78521) bases (e.g., KOH) can be employed with the right catalyst system, enhancing functional group compatibility. nih.govnih.gov

| Halopyridine Substrate | Amine Source | Catalyst System (Pd Source / Ligand) | Base | Solvent | Key Finding | Citation |

|---|---|---|---|---|---|---|

| Aryl Chlorides | Ammonium Sulfate | Pd catalyst / Josiphos or Buchwald-type ligand | K₃PO₄ | t-Amyl alcohol | High selectivity for the primary arylamine product using a convenient ammonium salt. | organic-chemistry.org |

| Aryl/Heteroaryl Chlorides | Aqueous Ammonia | Pd-G3 dimer / KPhos | KOH | t-Amyl alcohol | A highly active catalyst system that enables amination with aqueous ammonia and a hydroxide base. | nih.gov |

| Heteroaryl Halides (e.g., 5-halopyrimidines) | Primary Aliphatic Amines/Anilines | Pd precatalyst / BrettPhos (for 1° amines) | K₂CO₃ | t-BuOH | Successful coupling of heteroaryl halides under weaker base conditions, expanding substrate scope. | nih.gov |

| 2-Chlorothienopyridone | Primary Aromatic Amines | Pd(OAc)₂ / (none specified) | CsF | (not specified) | Demonstrates Pd-catalyzed amination on a complex heterocyclic system. | researchgate.net |

While palladium catalysis is dominant, copper-catalyzed C-N coupling reactions, reminiscent of the classic Ullmann condensation, offer a valuable alternative for the synthesis of 2-aminopyridines. These methods can be cost-effective and exhibit different reactivity patterns compared to palladium systems.

Studies have shown that copper(I) iodide (CuI) or copper nanoparticles (CuNPs) can effectively catalyze the amination of 2-halopyridines. researchgate.netresearchgate.net The efficiency of these reactions often depends on the choice of ligand and the reactivity of the halide (iodopyridines are generally more reactive than bromopyridines). researchgate.net Ligands such as L-proline or β-diketones (e.g., 2-isobutyrylcyclohexanone) have been found to be particularly effective in these systems. researchgate.net Copper catalysis has also been employed for oxidative amidation reactions, directly coupling 2-aminopyridines with aldehydes to form amides. rsc.org

| Substrate | Reagent | Catalyst System (Metal / Ligand) | Base | Solvent | Key Feature | Citation |

|---|---|---|---|---|---|---|

| 2-Iodopyridine | n-Octylamine | CuNPs / L-proline | K₂CO₃ | DMSO | Copper nanoparticles proved to be as or more effective than traditional CuI catalysts. | researchgate.net |

| 2-Bromopyridine | Adamantane-containing amines | CuI / 2-Isobutyrylcyclohexanone | (not specified) | DMF | Effective amination of less reactive 2-bromopyridines using a specific β-diketone ligand. | researchgate.net |

| Aldehydes | 2-Aminopyridines | Cu(OTf)₂ / (none) | (none specified, oxidative) | Aqueous micellar system | An environmentally benign protocol for oxidative amidation to form N-acyl-2-aminopyridines. | rsc.org |

Functionalization Strategies for the Pyridine Core

Beyond the initial construction of the 5-aryl-2-aminopyridine scaffold, further functionalization allows for the exploration of structure-activity relationships and the synthesis of diverse derivatives.

Achieving the precise installation of the 4-isopropoxyphenyl group at the C5 position is critical. The intrinsic electronic properties of the pyridine ring generally direct nucleophilic attacks to the C2, C4, and C6 positions and electrophilic/radical attacks to C3 and C5, but achieving high selectivity for C5 functionalization via direct C-H activation remains a significant challenge. researchgate.netnih.gov

Therefore, the most reliable and common strategy for ensuring C5-arylation is not direct C-H functionalization but rather a cross-coupling reaction using a pyridine ring that has been pre-functionalized with a leaving group (typically a halogen like -Br or -I) at the 5-position. By starting with a substrate such as 2-amino-5-bromopyridine, the site of the subsequent Suzuki-Miyaura coupling is predetermined, guaranteeing that the 4-isopropoxyphenyl group is installed exclusively at the C5 position. This approach circumvents the inherent regioselectivity issues of the pyridine nucleus.

The 2-amino group of the pyridine ring is a versatile handle for introducing further molecular diversity. As a primary amine, it readily undergoes a variety of chemical transformations, most commonly acylation and alkylation.

Acylation : The reaction of the 2-amino group with acylating agents such as acid chlorides, anhydrides, or activated esters (e.g., HATU-activated carboxylic acids) yields the corresponding N-acyl-2-aminopyridine derivatives (amides). researchgate.netmdpi.com This is a robust and high-yielding transformation used to append a vast array of substituents.

Alkylation : The amino group can also be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Other Derivatizations : The amine can be converted into other functional groups or used as a nucleophile in more complex reaction cascades. For example, pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is used for analytical purposes to create fluorescent derivatives. sigmaaldrich.com

| Starting Material Type | Reagent | Resulting Functional Group | Purpose | Citation |

|---|---|---|---|---|

| 2-Amino-thieno[2-3-b]pyridine | Substituted 2-Chloroacetamides | Amide (Arylcarboxamido) | Synthesis of bioactive analogues. | mdpi.com |

| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Substituted Aromatic Acids / HATU | Amide (Carboxamido) | Synthesis of novel cytotoxic agents. | researchgate.net |

| Aliphatic Amines (General Principle) | DMQC-OSu (N-hydroxysuccinimide ester) | Amide | Analytical derivatization for HPLC-fluorescence detection. | sigmaaldrich.com |

| Oligosaccharides | 2-Aminopyridine (B139424) (via reductive amination) | Secondary Amine | Tagging for mass spectrometry analysis. | nih.gov |

Novel Synthetic Routes and Reaction Optimizations

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For complex molecules like this compound, this translates into developing novel routes that are both high-yielding and operationally simple.

One-Step Synthesis Approaches for Pyridine Amino Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly strategy for the synthesis of highly functionalized pyridine derivatives. bohrium.comresearchgate.net These reactions allow for the construction of complex molecules from three or more starting materials in a single step, avoiding the isolation of intermediates, which saves time, resources, and reduces waste. bohrium.comresearchgate.net A common and efficient approach for synthesizing non-symmetrical pyridines is the modified three-component Hantzsch synthesis, which involves a [3+2+1] disconnection strategy. taylorfrancis.com

Four-component reactions involving an aldehyde, a ketone, malononitrile, and ammonium acetate (B1210297) are frequently employed to produce 2-amino-3-cyanopyridine (B104079) derivatives. tandfonline.com This method is highly versatile, allowing for a diverse range of substituents on the pyridine ring. rsc.org For instance, the reaction of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield substituted pyridones with excellent efficiency. nih.gov Similarly, a one-pot, solvent-free synthesis of 2,4,6-triaryl pyridines has been achieved through the reaction of benzaldehydes, acetophenones, and ammonium acetate, showcasing the robustness of MCRs. rsc.org These one-pot approaches are instrumental in rapidly generating libraries of pyridine derivatives for further study and application.

Table 1: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Nanocatalyst, Ethanol, Ultrasound | 2-Amino-3-cyanopyridines | tandfonline.comrsc.org |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave, Ethanol | 4-Aryl-3-cyano-pyridones | nih.gov |

| Acid chloride, Hydrazine hydrate, Isothiocyanate | Microwave, Solvent-free | 2-Amino-5-aryl-1,3,4-oxadiazoles | advion.com |

| 2-Aminopyridine, Cyanamide, Aldehyde/Ketone | Microwave, Neat | Pyridinyl-1,3,5-triazine-2,4-diamines | nih.gov |

Microwave-Assisted and Thermal Activation in Pyridine Synthesis

The application of non-conventional energy sources like microwave irradiation and thermal heating plays a significant role in optimizing pyridine synthesis. Microwave-assisted organic synthesis is recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govnanobioletters.commdpi.com

Microwave irradiation has been successfully used in one-pot, multicomponent reactions to produce various aminopyridine and aminopyrimidine scaffolds. nih.govnanobioletters.comresearchgate.net For example, the synthesis of 3-pyridine derivatives through a four-component reaction was achieved in 2–7 minutes with yields of 82–94% under microwave heating, a significant improvement over conventional methods. nih.gov Similarly, 2,6-disubstituted-3-amino-imidazopyridines have been rapidly synthesized using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov This technique's ability to rapidly heat the reaction mixture often enhances reaction rates and allows for solvent-free conditions, further boosting its green credentials. advion.com

Thermal activation is also a key strategy, particularly in methods like the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones. researchgate.net This reaction proceeds through an aminodiene intermediate that requires heat-induced isomerization before undergoing cyclodehydration to form the final pyridine product. rsc.org Enaminones, which are versatile precursors in heterocyclic synthesis, can also be activated thermally to participate in annulation reactions, leading to pyridine-fused heterocycles. researchgate.netresearchgate.net

Application of Green Chemistry Principles and Solvents in Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netnih.gov This includes the use of environmentally benign solvents, alternative energy sources like ultrasonic irradiation, and the development of catalyst-free and solvent-free reaction conditions. researchgate.netrsc.org

Water is an ideal green solvent due to its low cost, safety, and environmental compatibility, and several pyridine syntheses have been adapted to aqueous media. daneshyari.com The use of ultrasonic irradiation is another eco-friendly technique that accelerates reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. tandfonline.comdaneshyari.com This method has been shown to improve yields and shorten reaction times in the multicomponent synthesis of pyridine and pyrimidine (B1678525) derivatives, often at room temperature. daneshyari.comresearchgate.netnih.govorientjchem.org For example, a four-component condensation to produce 2-amino-3-cyanopyridines was efficiently carried out under ultrasound irradiation using a reusable nanocatalyst in ethanol. tandfonline.com

Solvent-free, or neat, reaction conditions represent a significant step towards sustainable synthesis. researchgate.net Microwave-assisted, solvent-free, and catalyst-free one-pot syntheses have been developed for various heterocyclic compounds, including those with a pyridine core, offering high atom economy and simplified work-up procedures. advion.comnih.gov

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Technique | Conditions | Advantages | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Aqueous media, Room temperature | Short reaction times, high yields, operational simplicity | daneshyari.comorientjchem.org |

| Microwave Irradiation | Solvent-free or Green solvent (e.g., Ethanol) | Rapid synthesis, high yields, reduced byproducts | nih.govresearchgate.net |

| Nanocatalysis | Ethanol, Ultrasound | Reusable catalyst, mild conditions, high efficiency | tandfonline.comrsc.org |

| Solvent-free Synthesis | Microwave or Thermal | Atom economy, reduced waste, simple work-up | nih.govrsc.org |

Mechanistic Investigations of Pyridine Annulation and Functionalization Reactions

A deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, while experimental studies on directing groups provide crucial insights into controlling regioselectivity.

Elucidation of Preferred Reaction Pathways via Computational Techniques (e.g., DFT)

Density Functional Theory (DFT) calculations provide profound insights into the mechanisms of pyridine synthesis and functionalization. researchgate.netijcce.ac.ir These computational studies can determine the kinetic and thermodynamic stability of reactants, intermediates, and products, helping to explain and predict reaction outcomes. researchgate.netsid.ir For instance, DFT has been used to study the hydrodenitrogenation (HDN) networks of pyridine, modeling the stepwise hydrogenation pathways to piperidine (B6355638) and subsequent ring-opening. researchgate.net

In the context of multicomponent reactions, DFT can elucidate why certain products are formed preferentially. Studies on reactions involving pyridinium (B92312) ylides and π-deficient ethylenes have used DFT to explain the formation of furan (B31954) derivatives over other feasible cycloadducts by mapping the Gibbs free energy profiles of competing pathways. researchgate.net DFT calculations have also been employed to investigate the substituent effects in pyridine-containing metal complexes, correlating electronic structure with reactivity. nih.gov By analyzing frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and bond energies, researchers can rationalize the regioselectivity observed in reactions like the C3-selective cyanation of pyridines, which proceeds through an in-situ generated dihydropyridine (B1217469) intermediate. researchgate.netresearchgate.net

Role of Directing Groups in Regioselective C-H Activation and Arylation

Direct C–H functionalization is a highly desirable strategy for modifying the pyridine core, as it avoids the need for pre-functionalized starting materials. rsc.org However, controlling the position of functionalization (regioselectivity) is a major challenge due to the inherent electronic properties of the pyridine ring, which typically favor reactions at the C2 and C4 positions. researchgate.netbohrium.com The functionalization of the C3 or C5 positions, as required for derivatives like this compound, is significantly more difficult to achieve. researchgate.netnih.gov

To overcome this challenge, chemists employ directing groups (DGs). These are functional groups temporarily installed on the pyridine or a substituent, which guide a metal catalyst to a specific C–H bond, often through the formation of a stable cyclometalated intermediate. researchgate.netbeilstein-journals.org For C3/C5 functionalization, a directing group is often placed at a nearby position to facilitate meta-selective reactions. researchgate.net Palladium-catalyzed reactions are commonly used, where a DG can promote arylation at the otherwise less reactive C4 position of a pyrrolidine (B122466) or piperidine ring. acs.org

Conversely, to achieve C5-arylation on a 2-aminopyridine scaffold, strategies often involve manipulating the electronic nature of the ring. The presence of electron-withdrawing groups can alter the regioselectivity of C-H arylation. researchgate.net In some cases, the pyridine nitrogen itself, or an N-oxide derivative, can act as a directing group, though this typically favors C2 functionalization. rsc.orgnih.gov Recent advances have also focused on "directing group-free" strategies, which temporarily disrupt the aromaticity of the pyridine ring to enable meta-selective functionalization, followed by re-aromatization. researchgate.netnih.gov These sophisticated methods provide powerful tools for the precise and controlled synthesis of complex pyridine derivatives.

Structure Activity Relationship Sar Studies of 5 4 Isopropoxyphenyl Pyridin 2 Amine Analogs

Elucidating the Role of the 4-Isopropoxyphenyl Moiety in Biological Activity

The 4-isopropoxyphenyl group is a critical component of the 5-(4-isopropoxyphenyl)pyridin-2-amine scaffold, significantly influencing its biological activity. The isopropoxy group, in particular, plays a key role in modulating the physicochemical properties of the molecule, such as lipophilicity, which can enhance membrane permeability. ipinnovative.com The strategic placement of this group at the para-position of the phenyl ring is often crucial for optimal interaction with target proteins.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is often employed to refine the activity of lead compounds. ipinnovative.comdrughunter.com In the context of the 4-isopropoxyphenyl moiety, the isopropoxy group can be considered a bioisostere for other alkoxy groups or functionalities that can engage in similar interactions. For instance, studies on related pyridine (B92270) derivatives have shown that the presence and position of methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov

The phenyl ring itself provides a hydrophobic scaffold that can fit into corresponding pockets in a biological target. Modifications to this ring can lead to significant changes in activity. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogs with a 3-(4-fluoro)phenyl group showed potent inhibitory activity against Mycobacterium tuberculosis. mdpi.com This highlights that while the core phenyl structure is important, substitutions on it can fine-tune the electronic properties and binding interactions. The use of bioisosteric replacements for the phenyl ring, such as a thiophene (B33073) or pyridine ring, is a common strategy in medicinal chemistry to alter properties like solubility and metabolism while maintaining biological activity. nih.gov

The following table summarizes the impact of modifications to the phenyl moiety in related heterocyclic compounds.

| Parent Scaffold | Modification | Effect on Biological Activity | Reference |

| Pyridine Derivatives | Presence of -OMe groups on a phenyl ring | Enhanced antiproliferative activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Substitution with a 3-(4-fluoro)phenyl group | Potent M.tb growth inhibition | mdpi.com |

| General | Replacement of a phenyl ring with a thiophene ring | Can maintain biological activity while altering physicochemical properties | nih.gov |

Impact of Substitutions on the Pyridine Nitrogen Heterocycle (e.g., 2-Amino, 3-Position, 6-Position) on Efficacy and Selectivity

Substitutions on the pyridine ring of this compound analogs are a cornerstone of SAR studies, profoundly affecting their efficacy and selectivity. The nitrogen atom in the pyridine ring modulates electron density and solubility and provides a key interaction point. ipinnovative.com

The 2-amino group is often essential for forming crucial hydrogen bond interactions with the target protein, a common feature for kinase inhibitors that bind to the ATP site. nih.gov In a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group resulted in a loss of activity, underscoring its importance. nih.gov However, in some cases, this group can be modified. For example, in the development of SHIP2 inhibitors, N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide was identified as a potent inhibitor, indicating that acylation of the 2-amino group can be tolerated and even beneficial. nih.gov

Substitutions at other positions of the pyridine ring also have a significant impact. In a study of MSK1 inhibitors, moving the phenyl group from the 6-position of the pyridine to the 3-, 4-, or 5-position led to inactive compounds, highlighting the critical role of the substitution pattern. mdpi.com Conversely, for activin receptor-like kinase 2 (ALK2) inhibitors, introducing an aryl group at the 3-position was a key step in their synthesis. acs.org

The introduction of different substituents can modulate the electronic properties of the pyridine ring. For instance, electron-withdrawing groups at the 4-position of the pyridine ring in certain iron complexes led to higher catalytic yields in C-C coupling reactions. nih.gov In another study on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, electron-withdrawing groups at the 5-position of the 2-aminopyridine (B139424) moiety greatly influenced the fluorescence properties of the resulting compounds. beilstein-journals.org

The table below illustrates the effects of substitutions on the pyridine ring in various analogous series.

| Parent Scaffold | Position of Substitution | Modification | Observed Effect | Reference |

| Antimalarial 3,5-diarylaminopyridines | 2-position | Replacement of the 2-amino group | Loss of antimalarial activity | nih.gov |

| Arylpyridin-2-yl guanidines | 3-, 4-, 5- vs. 6-position | Shift of a phenyl group from the 6-position | Inactive compounds | mdpi.com |

| 12-membered tetra-aza pyridinophanes | 4-position | Electron-withdrawing groups | Higher catalytic yields | nih.gov |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | 5-position | Electron-withdrawing groups (e.g., Br, CF3) | Enhanced fluorescence | beilstein-journals.org |

| Epibatidine analogs | 2'-position (on the pyridine ring) | Bromo, fluoro, amino substitutions | Varied effects on affinity, efficacy, and potency at neuronal nicotinic receptors | nih.gov |

Conformational Analysis and its Correlation with Ligand Binding Affinity

The three-dimensional conformation of this compound analogs is a determinant of their binding affinity to biological targets. Conformational analysis helps in understanding the spatial arrangement of the molecule and how it fits into the binding site of a protein.

Molecular docking studies are frequently used to predict the binding conformation and affinity of ligands. For instance, a study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), a related compound, revealed that while the molecule is planar in its crystalline state, it adopts an extended conformation in the active pocket of the ABL kinase enzyme. nih.gov This change in conformation allows for crucial interactions with key residues in the inhibition process. nih.gov This highlights that the flexibility of the molecule and its ability to adopt a bioactive conformation upon binding are critical.

The stability of different conformers can be assessed using computational methods. A study on 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine involved a 3D potential energy scan to identify stable conformers, with the energy differences between them being very small. ksu.edu.sa This suggests that multiple low-energy conformations may exist in solution, one of which may be preferentially selected upon binding to the target.

Binding free energy analyses, such as MM-PBSA calculations, can further elucidate the key residues involved in ligand-protein interactions. tandfonline.com For a series of 2-amino-pyridine derivatives as JAK2 inhibitors, key residues in the hinge region, solvent-accessible region, and catalytic site were found to be crucial for binding through hydrogen bonding and van der Waals interactions. tandfonline.com

The table below summarizes findings from conformational and docking studies on related heterocyclic compounds.

| Compound/Series | Methodology | Key Finding | Reference |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Molecular Docking, X-ray Diffraction | Adopts an extended conformation in the enzyme's active pocket, which is different from its planar crystalline structure. | nih.gov |

| 2-amino-pyridine derivatives (JAK2 inhibitors) | 3D-QSAR, Molecular Docking, MD simulations | Key residues in the hinge region and catalytic site are vital for binding via H-bonding and van der Waals forces. | tandfonline.com |

| 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | Molecular Docking | Derivatives showed strong binding interactions with the active site of CDK-2 protein. | researchgate.net |

| 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine | Conformational Search | Multiple stable, low-energy conformers exist. | ksu.edu.sa |

Rational Design Principles for Modulating Bioactivity and Drug-Like Properties

The rational design of this compound analogs involves a multi-faceted approach to enhance bioactivity and optimize drug-like properties. This often begins with a lead compound and utilizes computational and synthetic strategies to introduce targeted modifications.

A key principle is the use of computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to guide the design of more potent inhibitors. tandfonline.com These models can provide contour maps that indicate where steric bulk or specific electronic features are favored or disfavored for activity. tandfonline.com This information allows for the computational design of new compounds with predicted higher bioactivities. tandfonline.com

Bioisosterism is a fundamental strategy in rational drug design. ipinnovative.comdrughunter.com It can be used to improve efficacy, enhance pharmacokinetic properties, and reduce toxicity. ipinnovative.com For example, replacing a metabolically labile group with a more stable bioisostere can improve a compound's half-life. ipinnovative.com The thoughtful deployment of a bioisostere can modulate steric size, electronic properties, lipophilicity, and polarity. nih.gov

Another design principle is the optimization of intramolecular and intermolecular polar interactions. In the discovery of the ATR kinase inhibitor VX-970/M6620, which is based on a 2-aminopyrazine (B29847) core, rational design was used to optimize these interactions, leading to a clinical candidate. nih.gov

Furthermore, structure-based drug design, which utilizes the 3D structure of the target protein, allows for the design of ligands that fit precisely into the binding site. In silico ligand-based drug design (LBDD) was used to develop novel 4-substituted 2-pyridin-2-ylamides as SHIP2 inhibitors. nih.gov

Improving Potency and Selectivity: By optimizing interactions with the target protein and minimizing interactions with off-target proteins. researchgate.net

Enhancing Pharmacokinetics: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. ipinnovative.com

Reducing Toxicity: Altering the structure to eliminate toxicophores or unfavorable interactions. drughunter.com

Overcoming Drug Resistance: Designing new analogs that can evade resistance mechanisms. ipinnovative.com

Molecular Target Identification and Ligand Binding Mechanism Investigations

Elucidation of Specific Protein-Ligand Interactions through Structural Biology Approaches

The precise three-dimensional arrangement of a ligand within the binding pocket of its protein target is fundamental to understanding its mechanism of action. Techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are instrumental in providing high-resolution structural data of a ligand-protein complex. For a compound like 5-(4-isopropoxyphenyl)pyridin-2-amine, these methods could reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its binding. For instance, the aminopyridine moiety could potentially form hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of inhibitors. The isopropoxyphenyl group would likely occupy a hydrophobic pocket, and its specific orientation could be key to the compound's selectivity and potency.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, providing insights into the dynamic nature of the protein-ligand interaction in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific protons of the ligand that are in close contact with the protein, thereby mapping the binding epitope.

Characterization of Allosteric and Orthosteric Binding Site Modulations

Ligands can exert their effects through two primary mechanisms: orthosteric and allosteric modulation. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the protein's activity.

For this compound, determining the binding site is a critical step. Competition binding assays with known orthosteric ligands or substrates would be a primary method to investigate this. If the compound does not compete with orthosteric ligands, it would suggest an allosteric mechanism. Further characterization could involve functional assays in the presence of varying concentrations of the endogenous substrate to see how the compound modulates its activity.

Mechanistic Pathways of Target Inhibition and Activation

Understanding whether this compound acts as an inhibitor or an activator of its target, and the pathway through which it does so, is crucial. For enzyme targets, detailed enzyme kinetics studies would be performed. These studies would determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of the compound on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).

If the target is a receptor, functional assays measuring downstream signaling pathways (e.g., second messenger production, gene expression) would elucidate whether the compound is an agonist, antagonist, or inverse agonist. Site-directed mutagenesis of the target protein, where specific amino acid residues in the binding pocket are altered, can further pinpoint the key residues essential for the compound's activity and confirm the binding mode predicted by structural biology.

Kinetics and Thermodynamics of Ligand-Target Binding

The affinity and durability of the interaction between a ligand and its target are described by its kinetic and thermodynamic parameters. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for these measurements.

SPR can provide real-time data on the association rate (kon) and dissociation rate (koff) of the ligand binding to the target, from which the equilibrium dissociation constant (KD) can be calculated. A slow koff, indicating a long residence time of the compound on its target, is often a desirable characteristic for drug candidates.

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy change (ΔH), and entropy change (ΔS). This information helps to understand the driving forces behind the binding event, whether it is primarily enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the system's disorder, such as the release of water molecules from the binding site).

While specific data for this compound is not currently available in published literature, the application of these well-established methodologies will be essential to characterize its molecular pharmacology and determine its potential as a chemical probe or therapeutic agent.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "5-(4-Isopropoxyphenyl)pyridin-2-amine" and its analogs. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of all key structural motifs. For instance, the protons of the isopropoxy group would appear as a doublet for the two methyl groups and a septet for the methine proton. The aromatic protons on the phenyl and pyridine (B92270) rings would resonate in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The broad signal for the amino (-NH₂) protons is also a key identifier, which typically disappears upon D₂O exchange. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom, including the quaternary carbons of the aromatic rings. For complex derivatives, such as those synthesized through Suzuki or Buchwald-Hartwig coupling reactions, NMR is crucial for confirming the successful formation of new carbon-carbon or carbon-nitrogen bonds. acs.org For example, in the synthesis of related 2-amino-5-aryl-3-(3,4,5-trimethoxyphenyl)pyridines, ¹H NMR was used to confirm the structure of the products, with characteristic signals observed for the pyridine and newly introduced aryl rings. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Aminopyridine Scaffold This table presents typical chemical shift ranges for scaffolds related to this compound. Actual values can vary based on solvent and specific substitution.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H | 8.0 - 8.5 (d) | 105 - 160 |

| Pyridine-H | 7.5 - 8.0 (dd) | 105 - 160 |

| Pyridine-H | 6.5 - 7.0 (d) | 105 - 160 |

| Phenyl-H (ortho to O-iPr) | 7.3 - 7.6 (d) | 115 - 160 |

| Phenyl-H (meta to O-iPr) | 6.8 - 7.1 (d) | 115 - 160 |

| -NH₂ | 4.5 - 5.5 (br s) | N/A |

| Isopropoxy -CH | 4.5 - 4.8 (septet) | 68 - 72 |

| Isopropoxy -CH₃ | 1.2 - 1.4 (d) | 20 - 24 |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Metabolite Identification

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of "this compound" and identifying its metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an exact mass measurement, allowing for the confident determination of the compound's elemental formula. The molecular formula for the title compound is C₁₄H₁₆N₂O, corresponding to a monoisotopic mass of approximately 228.1263 Da.

Techniques like Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for the analysis of low-molecular-weight analytes that may be challenging to ionize using electrospray ionization (ESI). bris.ac.uk APCI-MS typically produces a strong protonated molecule peak ([M+H]⁺), which for "this compound" would be observed at an m/z of approximately 229.1341. bris.ac.uk

In metabolic studies, LC-MS is the premier tool for identifying products of biotransformation. nih.govnih.gov After incubation with liver microsomes or in in vivo studies, samples can be analyzed to detect metabolites. Common metabolic pathways for a compound like this include O-dealkylation of the isopropoxy group to form the corresponding phenol (B47542), hydroxylation of the aromatic rings, or N-oxidation. Data-dependent acquisition (DDA) methods in LC-MS/MS allow for the automatic fragmentation of detected metabolite peaks, providing structural information that aids in their identification. nih.gov For example, a loss of 42 Da (C₃H₆) from the parent ion in an MS/MS experiment would strongly suggest O-deisopropylation.

X-ray Crystallography for Definitive Solid-State Structure Determination and Protein-Ligand Co-crystal Analysis

When this compound is investigated as a potential drug, obtaining a co-crystal structure with its target protein (e.g., a kinase) is a major goal. This analysis reveals the exact binding mode of the ligand, showing which amino acid residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov Such information is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve potency and selectivity. acs.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Aminopyridine Derivative Data adapted from a similar structure, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, to illustrate typical crystallographic parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3202 |

| b (Å) | 13.7940 |

| c (Å) | 15.8582 |

| β (°) | 100.961 |

| Volume (ų) | 1357.31 |

| Z | 4 |

| Key Interactions | N—H···N hydrogen bonds forming inversion dimers |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict various properties of molecules like "this compound". mdpi.com DFT calculations can yield optimized molecular geometries that closely match experimental data from X-ray crystallography. researchgate.net

Key applications of DFT for this compound include:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Prediction: DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution. researchgate.net These maps reveal electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. For this molecule, the amino group and pyridine nitrogen are expected to be key nucleophilic sites. researchgate.net

Spectroscopic Prediction: DFT can predict vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to aid in peak assignment. researchgate.net It can also be used to simulate NMR chemical shifts and UV-Vis absorption spectra, providing a deeper understanding of the experimental data. nih.gov

Table 3: Illustrative DFT-Calculated Reactivity Descriptors These values are representative for heterocyclic systems and illustrate how DFT quantifies chemical reactivity. mdpi.comscielo.br

| Descriptor | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the power of an atom/group to attract electrons |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the global electrophilic nature of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Binding Event Analysis

While X-ray crystallography provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of "this compound" over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment (e.g., in a water box). nih.gov

For a flexible molecule with rotatable bonds, such as the bond connecting the phenyl and pyridine rings, MD simulations can explore its conformational landscape. This analysis reveals the most stable or frequently adopted conformations in solution, which may differ from the solid-state structure.

When studying the compound as a potential drug, MD simulations are critical for analyzing its interaction with a target protein. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the protein-ligand complex. This simulation assesses the stability of the binding pose over time, calculated via the Root Mean Square Deviation (RMSD) of the ligand. mdpi.com Furthermore, MD can reveal subtle conformational changes in the protein upon ligand binding and can be used to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods), which provide a more accurate estimate of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Predictive Modeling

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) are powerful in silico tools used to predict the biological activity of "this compound" and to guide the design of more potent derivatives. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For "this compound," which is a scaffold found in many kinase inhibitors, docking studies would involve placing the molecule into the ATP-binding site of a specific kinase. The process involves:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site pocket.

Generating multiple conformations of the ligand.

"Docking" the ligand into the site and scoring the resulting poses based on binding energy and intermolecular interactions.

The results provide a binding affinity score (e.g., in kcal/mol) and visualize key interactions, such as hydrogen bonds between the aminopyridine moiety and the kinase hinge region, which are characteristic of this class of inhibitors. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of "this compound," a dataset of related compounds with known activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of molecular descriptors (e.g., physicochemical, electronic, topological) is calculated. Statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) are then used to create a predictive model. nih.govmdpi.com This model can then be used to estimate the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net

Derivatization Strategies and Analog Development for Enhanced Properties

Systematic Modifications of the Pyridine (B92270) Core and its Amino Functionality

The 2-aminopyridine (B139424) scaffold is a cornerstone of the molecule's interaction with its biological targets. Research on related compounds suggests that this moiety often forms crucial hydrogen bonds within the active site of kinases, anchoring the inhibitor. rsc.org

Amino Functionality: The primary amine at the C-2 position is frequently essential for biological activity. In studies on similar thieno[2,3-b]pyridine (B153569) scaffolds, functionalization of the corresponding 3-amino group led to a significant loss of anti-proliferative activity, indicating that it must remain a primary amine for maximum efficacy. Therefore, modifications to this group are generally avoided or approached with caution. Direct acylation or alkylation of this amine is typically explored as part of a prodrug strategy rather than for creating a final, active analog.

Pyridine Ring Substitution: While the 2-amino group may be inviolable, the pyridine ring itself offers several positions (C-3, C-4, and C-6) for substitution to modulate the compound's properties. Strategic placement of substituents can influence electronic properties, conformation, and metabolic stability. For instance, in a series of pyridine diamide (B1670390) activators, placing substituents at the 4-position of the pyridine ring was shown to improve clearance without significantly impacting on-target potency. A review of pyridine derivatives highlights that the introduction of various functional groups can systematically alter biological effects, such as antiproliferative activity. kuickresearch.com For example, adding methyl groups or fluorine atoms can block sites of metabolism, potentially increasing the compound's half-life.

The table below summarizes potential modifications to the pyridine core and their intended effects.

Table 1: Strategies for Modifying the Pyridine Core

| Modification Site | Type of Modification | Potential Impact |

|---|---|---|

| C-2 Amino Group | Acylation, Alkylation | Often reduces activity; primarily used for prodrugs nih.gov |

| C-3 Position | Introduction of small alkyl or halogen groups | Can alter ring electronics and steric profile |

| C-4 Position | Introduction of substituents (e.g., fluoro) | May improve metabolic clearance and hERG profile |

| C-6 Position | Introduction of alkyl or other groups | Can modulate selectivity and potency |

Diversification of the 4-Isopropoxyphenyl Substituent

The 4-isopropoxyphenyl group plays a significant role in defining the compound's lipophilicity and interactions within hydrophobic pockets of its target. Diversification of this moiety is a key strategy for optimizing potency and pharmacokinetic parameters.

Alkoxy Group Modification: The isopropoxy group can be altered to fine-tune solubility and metabolic stability. Strategies include:

Varying Chain Length: Shortening (methoxy, ethoxy) or lengthening the alkyl chain can modulate lipophilicity.

Branching and Cyclization: Introducing branching (e.g., sec-butoxy, tert-butoxy) or cyclization (e.g., cyclopentyloxy) can enhance metabolic stability by shielding the ether linkage from enzymatic cleavage.

Fluorination: Adding fluorine atoms to the alkyl group can increase metabolic stability and alter binding interactions.

Phenyl Ring Substitution and Replacement: The phenyl ring itself is a major area for modification.

Substitution: Introducing substituents onto the phenyl ring can modulate electronic and steric properties. In related 3,5-diaryl-2-aminopyridine inhibitors, replacing a phenol (B47542) with a bioisosteric methylsulfonamide or adding methoxy (B1213986) groups significantly altered potency and selectivity. acs.org Similarly, studies on 5-alkoxy- kuickresearch.comnih.govproquest.comtriazolo[4,3-a]pyridine derivatives showed that halogen substitutions (chloro and bromo) on a phenoxy ring were favorable for anticonvulsant activity. nih.gov

Bioisosteric Replacement: A more advanced strategy involves replacing the entire phenyl ring with a non-classical bioisostere to improve properties like solubility and metabolic stability while retaining the necessary three-dimensional shape. drughunter.com Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl mimics. nih.gov While a cubane analog showed improved potency in one antimalarial series, it suffered from reduced metabolic stability; conversely, the BCP analog was equipotent but had significantly better metabolic properties. nih.gov Other common ring bioisosteres include heterocycles like thiophene (B33073) or even another pyridine ring. researchgate.net

Table 2: Diversification Strategies for the Phenyl Substituent

| Modification Strategy | Example(s) | Rationale |

|---|---|---|

| Phenyl Ring Substitution | Chloro, Bromo, Methoxy, Methylsulfonamide | Modulate electronics, lipophilicity, and hydrogen bonding capacity acs.orgnih.gov |

| Heterocyclic Bioisosteres | Thiophene, Pyridine | Alter polarity and solubility while maintaining aromaticity researchgate.net |

| Saturated 3D Bioisosteres | Bicyclo[1.1.1]pentane (BCP), Cubane | Reduce lipophilicity, improve solubility, explore novel vector space nih.gov |

Conjugation Strategies for Improved Target Specificity or Delivery Systems

To enhance therapeutic index and deliver the compound specifically to target tissues, such as tumors, 5-(4-isopropoxyphenyl)pyridin-2-amine can be conjugated to larger molecules. This creates a targeted delivery system that minimizes exposure to healthy tissues.

Antibody-Drug Conjugates (ADCs): One of the most prominent strategies is the formation of an ADC. mdpi.com In this approach, the potent small molecule (the "payload") is attached via a chemical linker to a monoclonal antibody that specifically recognizes an antigen overexpressed on target cells. kuickresearch.comnih.govnih.gov The ADC circulates in the bloodstream until it binds to its target antigen, after which it is internalized by the cell. mdpi.com Inside the cell, the linker is cleaved, releasing the active drug where it is needed most. mdpi.com This strategy allows for the use of highly potent compounds that might otherwise be too toxic for systemic administration. nih.gov

Nanoparticle-Based Systems: The compound can be conjugated to or encapsulated within nanoparticles to improve its delivery profile. Magnetic nanoparticles, such as those made from iron oxide (Fe₃O₄), can be functionalized and used as carriers. rsc.org These systems offer advantages like high surface area and the potential for magnetic targeting to guide the drug to a specific location in the body. rsc.org

Bioconjugation for Cellular Uptake: Conjugation to specific ligands can facilitate entry into cells via receptor-mediated endocytosis. For example, linking the compound to molecules like peptides or certain carbohydrates can hijack cellular transport mechanisms, increasing intracellular concentration. nih.govnih.gov The development of novel pyridinium-based triazines for bioconjugation highlights the ongoing innovation in creating chemical tools for linking molecules to biological targets. researchgate.net

Prodrug Design and Development for Optimized Pharmacokinetic Profiles

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in vivo through enzymatic or chemical processes. This approach is particularly useful for overcoming pharmacokinetic challenges such as poor membrane permeability, rapid metabolism, or low aqueous solubility.

Masking the Amino Group: The primary aromatic amine of this compound is a prime candidate for prodrug modification. Such amines are prone to ionization at physiological pH, which can limit passive diffusion across cell membranes, and they may be susceptible to first-pass metabolism. nih.gov Strategies to temporarily mask this group include:

Carbamates: Formation of a carbamate (B1207046) prodrug can neutralize the basicity of the amine, improving membrane penetration. These are often designed to be cleaved by esterases in the body to release the parent drug.

Amino Acid Conjugates: Linking an amino acid to the amine group can create a prodrug that is a substrate for amino acid transporters, facilitating active transport into cells. researchgate.net The choice of amino acid can be tuned to control the rate of hydrolysis and release of the active compound. researchgate.net

Azo-Linkages: For primary aromatic amines, conjugation to form an azo-prodrug is a strategy used for colon-specific delivery, where azoreductase enzymes in the gut microbiota cleave the bond to release the active amine. nih.gov

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. acs.org These N-oxides are often less toxic than the parent compound and can act as bioreductive prodrugs. acs.org Under the hypoxic (low oxygen) conditions often found in solid tumors, specific enzymes can reduce the N-oxide back to the active pyridine, providing a mechanism for tumor-selective drug release. acs.org

Table 3: Prodrug Strategies for this compound

| Moiety Targeted | Prodrug Approach | Activation Mechanism | Desired Outcome |

|---|---|---|---|

| 2-Amino Group | Carbamate formation | Enzymatic (Esterases) | Increased lipophilicity, improved membrane permeability nih.gov |

| 2-Amino Group | Amino Acid Conjugate | Enzymatic (Peptidases) | Utilize amino acid transporters for improved uptake researchgate.net |

| 2-Amino Group | Azo-conjugate | Enzymatic (Azoreductases) | Colon-specific drug delivery nih.gov |

| Pyridine Nitrogen | N-Oxide formation | Enzymatic (Reductases) | Hypoxia-activated release in tumor environments acs.org |

Emerging Applications Beyond Traditional Medicinal Chemistry

Role in Agrochemical Formulations for Enhanced Target Specificity

There is no available research to suggest that 5-(4-Isopropoxyphenyl)pyridin-2-amine has been investigated for use in agrochemical formulations. The development of new agrochemicals is a complex process, and the specific properties of this compound for enhancing target specificity in pesticides or herbicides have not been reported.

Applications in Material Science as Building Blocks for Novel Materials

An extensive search did not yield any studies or patents where this compound is used as a monomer or building block for the synthesis of polymers, organic light-emitting diode (OLED) materials, or other novel materials. While related pyridine-based structures are sometimes explored in material science, this specific compound has not been featured in such research.

Potential in Diagnostic Tools and Imaging Agent Development

There is no evidence of this compound being utilized in the development of diagnostic tools or as a precursor for imaging agents. The synthesis of probes for techniques like positron emission tomography (PET) or fluorescence imaging requires specific structural and functional properties that have not been attributed to or studied in this compound.

Catalytic Applications in Organic Transformations (e.g., Transfer Hydrogenation, Reduction of Ketones)

While aminopyridine derivatives can sometimes act as ligands in catalytic systems, there are no specific reports of this compound being used as a catalyst for organic transformations such as transfer hydrogenation or the reduction of ketones. The general field of reductive amination involves the conversion of ketones to amines, often using various catalysts and reducing agents, but this particular compound has not been identified as a catalyst in this context. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netyoutube.com

Compound Names

Future Perspectives and Research Directions for 5 4 Isopropoxyphenyl Pyridin 2 Amine Research

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of diaryl aminopyridines often relies on established methods like the Suzuki cross-coupling reaction. acs.org Future research should venture beyond these conventional routes to develop more efficient and environmentally benign processes for producing 5-(4-isopropoxyphenyl)pyridin-2-amine.

Key areas for exploration include:

Novel Catalytic Systems: Investigating new palladium catalysts or ligands, such as RuPhos, could overcome challenges like preferential reaction at unintended sites, which can complicate the synthesis of related azaindole structures. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related heterocyclic compounds, such as 4-amino-5-(pyridin-yl)-1,2,4-triazoles, and could be adapted for this compound. uran.ua

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents compared to batch processing.

Sustainable Solvents: The chemical industry's reliance on petroleum-based solvents poses significant environmental concerns. nih.gov Research should focus on utilizing biomass-derived "green" solvents, such as sabinene (B1680474) or eucalyptol, which have proven effective in the synthesis of other N,S-heterocycles. nih.gov The adoption of such solvents would align with the principles of green chemistry.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantage | Key Research Question | Relevant Precedent |

|---|---|---|---|

| Flow Chemistry | Improved yield, safety, and scalability | Can reaction conditions be optimized for continuous production? | General advancements in pharmaceutical manufacturing |

| Microwave-Assisted Synthesis | Reduced reaction times and increased efficiency | Is the target compound stable under microwave irradiation? | Synthesis of 4-amino-3-mercapto-5-(pyridin-2 (3)-yl)-4H-1,2,4-triazoles. uran.ua |

| Bio-derived Solvents (e.g., Sabinene) | Reduced environmental impact, potential for recycling | What is the solubility and reactivity of intermediates in sabinene? | Synthesis of thiazolo[5,4-b]pyridines. nih.gov |

| Advanced Catalysis (e.g., RuPhos) | Higher chemoselectivity and yield | Can new catalysts prevent unwanted side reactions like reduction? | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov |

Deepening the Mechanistic Understanding of Molecular Interactions and Biological Action

While the broader class of aminopyridines is known for diverse biological activities, the specific molecular targets and mechanisms of action for this compound remain unknown. researchgate.netnih.gov A focused research program is needed to elucidate how this compound interacts with biological systems.

Future mechanistic studies should include:

Target Identification: The compound could be screened against panels of known drug targets, such as kinases, helicases, and lipoxygenases, where related structures have shown activity. nih.govnih.gov For instance, derivatives of 2-aminopyridine (B139424) have been developed as potent inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov

Structural Biology: Obtaining an X-ray crystal structure of the compound bound to its biological target is crucial. nih.gov This would reveal the precise binding mode and provide a rational basis for further structural modifications to enhance potency and selectivity. nih.govnih.gov

Cellular Pathway Analysis: Once a target is identified, studies should investigate the downstream effects on cellular signaling pathways. For example, if the compound inhibits a specific kinase, its effect on phosphorylation cascades and subsequent cellular responses like apoptosis should be examined. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the isopropoxy, phenyl, and amine groups affects biological activity is essential. nih.gov This will help identify the key pharmacophoric features required for its biological function.

Advanced High-Throughput Screening and Lead Optimization Efforts

To accelerate the discovery of potent and drug-like analogs, modern drug discovery techniques must be employed. This involves both large-scale screening and iterative chemical refinement.

High-Throughput Screening (HTS): A focused library of derivatives based on the this compound scaffold should be synthesized. This library can then be subjected to HTS against various biological targets or in cell-based assays to identify initial "hits." nih.gov Quantitative HTS, which has been used to screen over 355,000 compounds in the search for Bloom helicase inhibitors, serves as a model for this approach. nih.gov

Lead Optimization: Promising "hit" compounds from HTS campaigns require optimization to improve their pharmacological profiles. nih.gov This iterative process involves modifying the chemical structure to enhance potency, selectivity, metabolic stability, and solubility while minimizing toxicity. uantwerpen.benih.gov For example, systematic modification of a related 5-phenylpyrazolopyrimidinone led to a derivative with significantly improved metabolic stability and in vivo efficacy. uantwerpen.be

A potential lead optimization strategy for this compound could involve the modifications outlined in the table below.

| Modification Site | Proposed Change | Goal | Rationale/Precedent |

|---|---|---|---|

| Isopropoxy Group | Vary alkyl chain length (e.g., ethoxy, butoxy) | Optimize lipophilicity and binding pocket fit | SAR studies often explore alkyl chains to probe hydrophobic pockets. uantwerpen.be |

| Pyridine (B92270) Ring | Introduce substituents at other positions | Modulate pKa, improve metabolic stability | Bioisosteric replacement of C-H with N can alter properties. nih.gov |

| Amine Group | Alkylation or acylation | Improve membrane permeability and target engagement | Modifying the amine tail is a key strategy for improving selectivity. nih.gov |

| Phenyl Ring | Add electron-withdrawing or donating groups | Alter electronic properties and metabolic weak spots | Optimization of benzamides for antileishmanial activity. nih.gov |

Translational Research Towards Pre-clinical and Clinical Development

Should this compound or an optimized analog demonstrate significant biological activity, a clear and structured path toward clinical trials must be established. This involves rigorous preclinical evaluation as mandated by regulatory agencies. nih.gov

The translational research program would need to encompass:

Scale-up and GMP Manufacturing: Developing a robust and scalable synthesis process that adheres to Good Manufacturing Practice (GMP) standards to produce the active pharmaceutical ingredient (API) with high purity and consistency. nih.gov

Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Studies in animal models are necessary to understand its half-life, bioavailability, and metabolic fate. uantwerpen.benih.gov

Toxicology Studies: A comprehensive set of safety and toxicology studies is required to identify potential risks before human administration. This includes both acute and chronic toxicity testing in relevant animal species. nih.gov

IND-Enabling Studies: All data from manufacturing, pharmacology, and toxicology studies are compiled into an Investigational New Drug (IND) application for submission to regulatory authorities like the FDA, which is a prerequisite for initiating human clinical trials. nih.gov A systematic review of existing preclinical data on similar compounds can help guide the design of these crucial studies. nih.gov

Environmental Impact Assessments and Green Chemistry Integration in Production

Modern pharmaceutical development must consider the environmental impact of chemical production. mdpi.com A forward-looking research program for this compound should integrate green chemistry principles from the very beginning.

Future work in this area should focus on:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA of the chosen synthetic route to quantify the environmental footprint. mdpi.com This assessment evaluates inputs like energy and raw materials and outputs like emissions and waste across the entire production lifecycle.

Green Metrics Evaluation: Employing tools like the CHEM21 green metrics toolkit to systematically assess the sustainability of the synthesis. rsc.org This allows for a quantitative comparison of different synthetic pathways based on metrics like atom economy, process mass intensity, and energy consumption.

Waste Reduction and Valorization: Designing the synthesis to minimize waste generation ("prevention"). researchgate.net Research could also explore methods for recycling solvents and catalysts or valorizing byproducts, turning them into useful chemicals rather than treating them as waste.

By proactively addressing these future research directions, the scientific community can fully characterize the potential of this compound, moving it from a chemical curiosity to a well-understood compound with the potential for therapeutic application, developed through sustainable and efficient means.

Q & A

Q. What are the common synthetic routes for 5-(4-Isopropoxyphenyl)pyridin-2-amine?

The synthesis typically involves:

- Nitro Reduction : Starting from a nitro precursor (e.g., 5-(4-isopropoxyphenyl)-2-nitropyridine), catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ atmosphere reduces the nitro group to an amine .

- Coupling Reactions : Suzuki-Miyaura cross-coupling may introduce the isopropoxyphenyl group to a pyridine scaffold, followed by functionalization of the amine .

- Key Conditions : Reactions often require inert atmospheres (N₂/Ar) and solvents like DMF or toluene. Yields depend on temperature control (60–100°C) and catalyst loading (5–10% Pd) .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

Q. What are the primary biological targets of pyridin-2-amine derivatives?

These compounds often target kinases (e.g., TrkA) due to their ability to bind ATP pockets. Structural analogs like KRC-108 exhibit inhibitory activity via pyridine-amine interactions with catalytic lysine residues . The isopropoxyphenyl group may enhance lipophilicity, influencing blood-brain barrier penetration .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized for higher yields?

- Catalyst Selection : Use Pd/C (10% wt) with H₂ at 50 psi. Alternative catalysts (e.g., Raney Ni) may reduce side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of intermediates.

- Monitoring : Real-time LCMS or TLC tracks nitro-to-amine conversion. Adjust reaction time (4–12 hrs) based on substrate steric hindrance .

Q. How to resolve ambiguous NMR signals caused by rotameric equilibria?

Q. What strategies improve selectivity in kinase inhibition assays?

Q. How to address discrepancies between LCMS and NMR data?

Q. What mechanisms underlie side reactions during coupling steps?

- Buchwald-Hartwig Amination : Competing C-N vs. C-O coupling can occur with aryl halides. Use Xantphos ligands to suppress undesired pathways.

- Trapping Intermediates : Quench reactions at 50% conversion to isolate intermediates for mechanistic studies .

Methodological Challenges & Solutions

Q. Scaling up purification while maintaining purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.